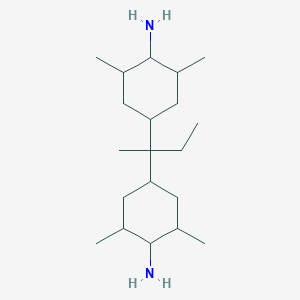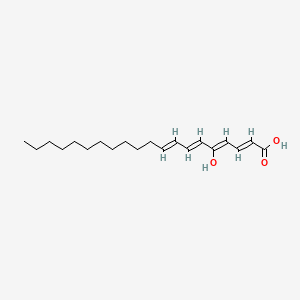
Eicosatetraenoic acid, 5-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosatetraenoic acid, 5-hydroxy- is a metabolite of arachidonic acid, classified as an eicosanoid. It is produced by various cell types in humans and other animals. This compound plays a significant role in the regulation of inflammatory and immune responses. It is also involved in various physiological processes, including the promotion of cancer cell growth, bone resorption, and hormone secretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Eicosatetraenoic acid, 5-hydroxy- is synthesized from arachidonic acid through the action of the enzyme arachidonate 5-lipoxygenase (ALOX5). The process involves the conversion of arachidonic acid to its hydroperoxide derivative, arachidonic acid 5-hydroperoxide, which is then rapidly converted to eicosatetraenoic acid, 5-hydroxy- by cellular peroxidases .
Industrial Production Methods: Industrial production of eicosatetraenoic acid, 5-hydroxy- typically involves the extraction and purification of arachidonic acid from natural sources, followed by enzymatic conversion using ALOX5. The process may also involve solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Eicosatetraenoic acid, 5-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its conversion to 5-oxo-eicosatetraenoic acid by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ .
Common Reagents and Conditions:
Reduction: Cellular peroxidases are involved in the reduction of hydroperoxide derivatives to hydroxy derivatives.
Major Products:
5-Oxo-eicosatetraenoic acid: Formed by the oxidation of eicosatetraenoic acid, 5-hydroxy-.
Leukotriene A4: Formed through a series of enzymatic reactions involving ALOX5.
Aplicaciones Científicas De Investigación
Eicosatetraenoic acid, 5-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: Investigated for its role in cell signaling, inflammation, and immune responses.
Medicine: Explored for its potential in treating inflammatory diseases, asthma, and certain types of cancer
Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents.
Mecanismo De Acción
Eicosatetraenoic acid, 5-hydroxy- exerts its effects through the activation of specific receptors and signaling pathways. It is metabolized to 5-oxo-eicosatetraenoic acid, which binds to the G protein-coupled OXE receptor. This receptor is highly expressed on eosinophils, basophils, neutrophils, monocytes/macrophages, and various cancer cell lines. The activation of the OXE receptor leads to proinflammatory responses, cell survival, and proliferation .
Comparación Con Compuestos Similares
Leukotriene B4: Another metabolite of arachidonic acid with similar proinflammatory properties.
12-Hydroxy-eicosatetraenoic acid: Involved in the regulation of platelet aggregation and vascular permeability.
15-Hydroxy-eicosatetraenoic acid: Plays a role in the modulation of immune responses and inflammation.
Uniqueness: Eicosatetraenoic acid, 5-hydroxy- is unique due to its specific role in the formation of 5-oxo-eicosatetraenoic acid and its potent proinflammatory effects. It is also distinct in its ability to promote cancer cell growth and bone resorption, making it a critical compound in both physiological and pathological processes .
Propiedades
Número CAS |
73179-98-3 |
|---|---|
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(2E,4Z,6E,8E)-5-hydroxyicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h12-18,21H,2-11H2,1H3,(H,22,23)/b13-12+,16-14+,18-15+,19-17- |
Clave InChI |
IGRQPYZQPLBSAP-DQVHGTJVSA-N |
SMILES isomérico |
CCCCCCCCCCC/C=C/C=C/C(=C/C=C/C(=O)O)/O |
SMILES canónico |
CCCCCCCCCCCC=CC=CC(=CC=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



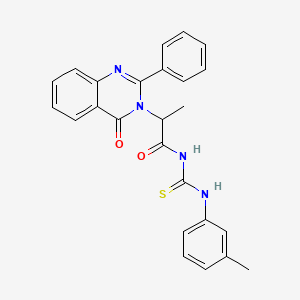
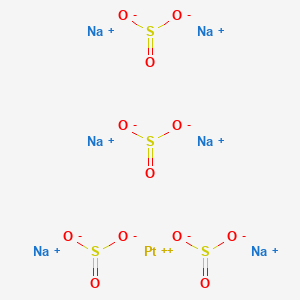
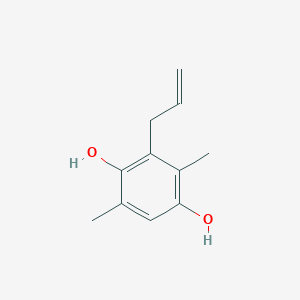

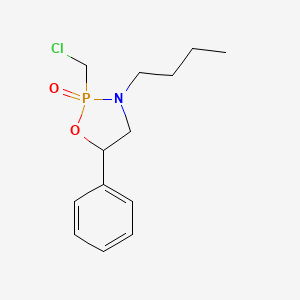
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
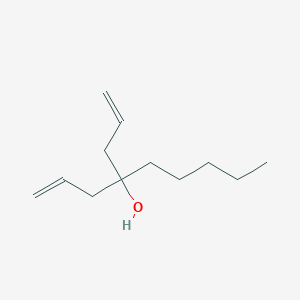
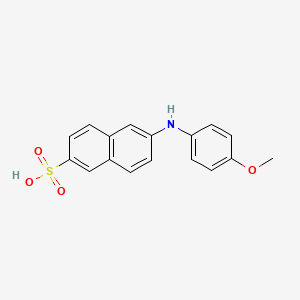
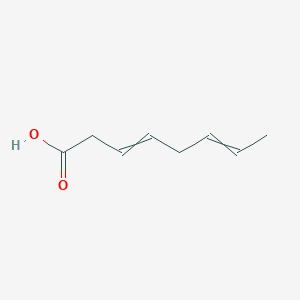
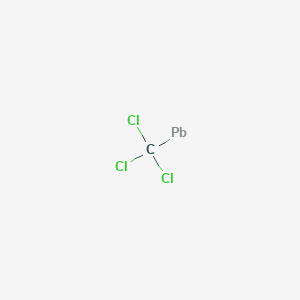
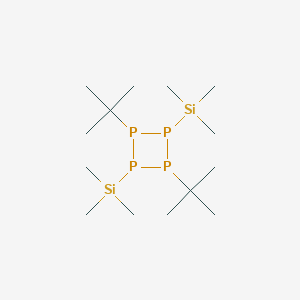
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
